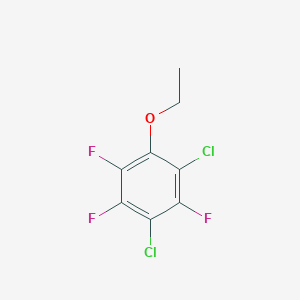

1,3-Dichloro-4-ethoxy-2,5,6-trifluorobenzene

Description

1,3-Dichloro-4-ethoxy-2,5,6-trifluorobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 3), an ethoxy group (position 4), and three fluorine atoms (positions 2, 5, and 6). The unique combination of electron-withdrawing halogens (Cl, F) and an electron-donating ethoxy group imparts distinct electronic and steric properties to this molecule. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and advanced materials due to their stability and tunable reactivity .

Properties

Molecular Formula |

C8H5Cl2F3O |

|---|---|

Molecular Weight |

245.02 g/mol |

IUPAC Name |

1,5-dichloro-2-ethoxy-3,4,6-trifluorobenzene |

InChI |

InChI=1S/C8H5Cl2F3O/c1-2-14-8-4(10)5(11)3(9)6(12)7(8)13/h2H2,1H3 |

InChI Key |

SVYKPZKPZIPJAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1Cl)F)Cl)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

1,3-Di(CF₃)-4-amino-2,5,6-trifluorobenzene

- Substituents: Two trifluoromethyl (CF₃) groups (positions 1 and 3), an amino group (position 4), and fluorine atoms (positions 2, 5, 6).

- Reactivity: Amino groups enhance nucleophilic substitution at adjacent positions. Computational studies suggest that substitution at position 6 is energetically favorable (ΔG ≈ 0.0 kcal/mol), while position 5 is less reactive (ΔG ≈ 30.5 kcal/mol) .

1-Chloro-2,4-diisocyanate-3,5,6-trifluorobenzene

- Substituents : Chlorine (position 1), two isocyanate groups (positions 2 and 4), and fluorine atoms (positions 3, 5, 6).

- Reactivity : Isocyanate groups enable polymerization. Used in adhesives, achieving tensile shear strengths of 373 × 10⁵ N/m² at cryogenic temperatures .

- Applications : High-performance adhesives for aerospace and cryogenic systems.

2-Acetamido-1-nitro-3,5,6-trifluorobenzene (CAS 388-11-4)

- Substituents : Acetamido (position 2), nitro (position 1), and fluorine atoms (positions 3, 5, 6).

- Reactivity : Nitro groups deactivate the ring, reducing electrophilic substitution. Discontinued commercial availability suggests synthesis challenges or stability issues .

Comparative Reactivity and Stability

| Compound | Key Substituents | Reactivity Trends | Stability Notes |

|---|---|---|---|

| 1,3-Dichloro-4-ethoxy-2,5,6-trifluorobenzene | Cl, OEt, F | Moderate electrophilic substitution at deactivated positions | High thermal stability due to halogenation |

| 1,3-Di(CF₃)-4-amino-2,5,6-trifluorobenzene | CF₃, NH₂, F | High regioselectivity (position 6 favored) | Sensitive to oxidation (NH₂ group) |

| 1-Chloro-2,4-diisocyanate-3,5,6-trifluorobenzene | Cl, NCO, F | Polymerizes via NCO groups | Reactive; requires anhydrous conditions |

| 2-Acetamido-1-nitro-3,5,6-trifluorobenzene | Acetamido, NO₂, F | Low reactivity (NO₂ deactivation) | Discontinued; synthesis challenges |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.